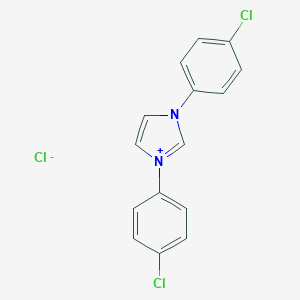

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride

Übersicht

Beschreibung

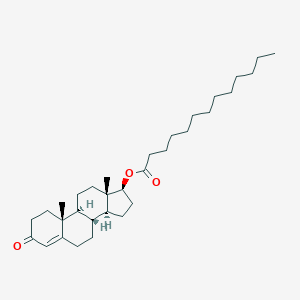

The compound "1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride" is a derivative of imidazolium chloride, which is a class of compounds that has been extensively studied due to their diverse applications in catalysis, anion binding, and as precursors for N-heterocyclic carbenes. Imidazolium salts are known for their stability and reactivity, which make them suitable for various chemical transformations.

Synthesis Analysis

The synthesis of imidazolium chloride derivatives typically involves the alkylation of imidazole with appropriate reagents. For instance, the synthesis of 1,3-bis(carboxymethyl)imidazolium chloride is achieved from starting materials in multigram scale, indicating a straightforward and scalable approach . Similarly, bis(imidazolium) salts derived from amino acids are synthesized and used as receptors for chloride anions, suggesting a versatile method for preparing functionalized imidazolium salts .

Molecular Structure Analysis

The molecular structure of imidazolium chloride derivatives is characterized by the presence of a positively charged imidazolium ring paired with a chloride anion. The structure of 1,3-bis(2,4,6-trimethylphenyl)-imidazol-2-ylidene-silver(I) chloride, a related compound, has been determined to be a monomer with weak head-to-tail interactions in the solid state . This provides insight into the potential structural characteristics of "1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride," which may also exhibit unique structural features due to the presence of the 4-chlorophenyl substituents.

Chemical Reactions Analysis

Imidazolium chlorides are known to participate in various chemical reactions. For example, they can act as catalysts in the synthesis of N-allylanilines by allylic substitution of alcohols with anilines , and in the Biginelli multicomponent reaction for the synthesis of dihydropyrimidinones . The electrochemical reduction of imidazolium cations can lead to the formation of nucleophilic carbenes, which are useful intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolium chlorides are influenced by their ionic nature and the substituents on the imidazole ring. For instance, bis(imidazolium) salts show strong and high selectivity for chloride anions and can function as transmembrane chloride transport agents . The electrochemical properties of these salts are also of interest, as demonstrated by the reduction and oxidation potentials observed for 1,3-bis(4-methylphenyl)imidazolium chloride . These properties are crucial for their applications in various chemical processes and materials science.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds like 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, have been reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole, have shown potential in the search for new antitumor drugs. Some of these derivatives have passed preclinical testing stages, indicating their significance in developing treatments with different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Environmental Impact of Chlorophenols

Research on chlorophenols, which are structurally related to 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, has highlighted their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Studies have evaluated the correlation between chlorophenol concentrations and dioxin formation, shedding light on the environmental pathways and impacts of these compounds (Peng et al., 2016).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of compounds through assays like the ABTS/PP decolorization assay has been reviewed, which could be relevant to studying 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride's potential antioxidant properties. These studies help understand the reaction pathways and the extent to which specific reactions contribute to the total antioxidant capacity, offering insights into the specificity and relevance of such compounds in scientific research (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Corrosion Inhibition

Imidazoline and its derivatives are known for their effective corrosion inhibition properties, which are crucial for protecting metals from corrosion in various industrial applications. Given the structural similarity, research on 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride could explore its potential as a corrosion inhibitor, contributing to less toxic, environmentally friendly alternatives for corrosion prevention (Sriplai & Sombatmankhong, 2023).

Zukünftige Richtungen

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . In the past, drugs containing heterocyclic nuclei have provided high chemotherapeutic values and have acted as a remedy for the development of novel drugs . Therefore, “1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride” and other imidazole derivatives could potentially be explored for their therapeutic potentials in future research.

Eigenschaften

IUPAC Name |

1,3-bis(4-chlorophenyl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N2.ClH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANZEZUASUDVTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579865 | |

| Record name | 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |

CAS RN |

141556-46-9 | |

| Record name | 1H-Imidazolium, 1,3-bis(4-chlorophenyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141556-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141556-46-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

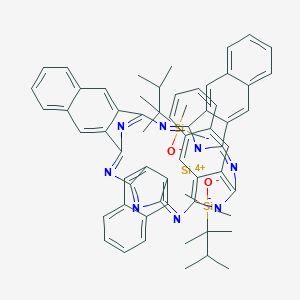

![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)

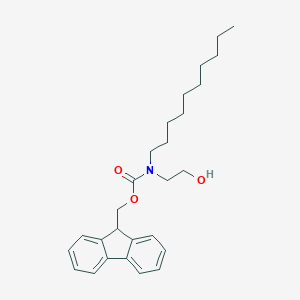

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)

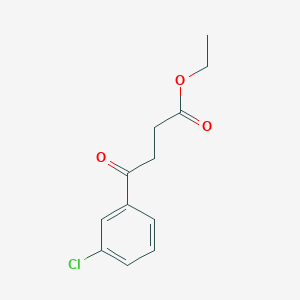

![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)